3-(4-Boc-aminophenyl)-2-methylbenzoic acid
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Overview
Description
3-(4-Boc-aminophenyl)-2-methylbenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Boc-aminophenyl)-2-methylbenzoic acid typically involves the protection of the amino group on the phenyl ring with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc group under mild acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of free amines after Boc group removal.
Scientific Research Applications
3-(4-Boc-aminophenyl)-2-methylbenzoic acid is widely used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable conjugates.
Medicine: It is employed in the design of prodrugs, where the Boc group can be removed in vivo to release the active drug.
Industry: The compound is used in the production of polymers and other materials that require specific functional groups for reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Boc-aminophenyl)-2-methylbenzoic acid involves the cleavage of the Boc group under acidic conditions, revealing the free amino group. This free amino group can then participate in various biochemical reactions, including enzyme catalysis and protein binding. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
3-(4-Aminophenyl)-2-methylbenzoic acid: Lacks the Boc protection, making it more reactive but less stable.
3-(4-Boc-aminophenyl)benzoic acid: Similar structure but without the methyl group, affecting its reactivity and solubility.
4-(Boc-aminophenyl)boronic acid: Contains a boronic acid group instead of the benzoic acid moiety, used in different types of chemical reactions.
Uniqueness: 3-(4-Boc-aminophenyl)-2-methylbenzoic acid is unique due to the presence of both the Boc-protected amino group and the methylbenzoic acid moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-15(6-5-7-16(12)17(21)22)13-8-10-14(11-9-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIUVAEZMEIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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